molecular formula C15H17NO3 B3093639 tert-Butyl 3-acetyl-1H-indole-1-carboxylate CAS No. 124688-00-2

tert-Butyl 3-acetyl-1H-indole-1-carboxylate

Cat. No.: B3093639
CAS No.: 124688-00-2
M. Wt: 259.3 g/mol
InChI Key: JPHRXDCUOPQYKE-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and an indole core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-1H-indole-1-carboxylate typically involves the reaction of tert-butyl 1H-indole-1-carboxylate with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-acetyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-acetyl-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. They have shown promise in antiviral, anticancer, and antimicrobial research .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Indole-based compounds are known for their pharmacological properties, including anti-inflammatory and antitumor activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Comparison with Similar Compounds

  • tert-Butyl 1H-indole-1-carboxylate
  • tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate
  • tert-Butyl 3-nitro-1H-indole-1-carboxylate

Comparison: tert-Butyl 3-acetyl-1H-indole-1-carboxylate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl 1H-indole-1-carboxylate, the acetyl group enhances its reactivity in certain chemical reactions. The presence of different substituents in similar compounds can significantly alter their reactivity, stability, and biological activities .

Properties

IUPAC Name

tert-butyl 3-acetylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(17)12-9-16(14(18)19-15(2,3)4)13-8-6-5-7-11(12)13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHRXDCUOPQYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-acetylindole (0.01 mol) in THF is added (BOC)2O (0.01 mol) and a tertiary amine base (0.01 mol), and the mixture is stirred. Reaction progress may be followed by TLC or HPLC. When a sufficient amount of desired product is formed, the mixture (or, optionally, the residue which is obtained after first rotary evaporating off the reaction solvent) is partitioned between ethyl acetate and an excess of about 0.1 M sodium hydroxide. The organic layer is washed with brine, dried over sodium sulfate, and rotary evaporated to give 3-acetyl-1-(tert-butoxycarbonyl)-indole, which may be purified, if needed or desired, by chromatography on silica gel or crystallization.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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